![molecular formula C18H13NO3 B11947220 N-(2-Benzoylphenyl)-2-furamide](/img/structure/B11947220.png)
N-(2-Benzoylphenyl)-2-furamide
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Overview
Description
N-(2-Benzoylphenyl)-2-furamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylphenyl)-2-furamide typically involves the reaction of 2-aminobenzophenone with furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled synthesis of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylphenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amide linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(2-Benzylphenyl)-2-furamide.
Substitution: N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of N-(2-Benzoylphenyl)-2-furamide and its derivatives typically involves the reaction of 2-furoyl chloride with appropriate amines. This process allows for the introduction of various substituents that can significantly influence the compound's biological activity. The structure-activity relationship (SAR) studies have shown that modifications to the benzoyl and furan moieties can enhance the pharmacological effects of these compounds .
Antihyperlipidemic Effects
This compound has been primarily studied for its antihyperlipidemic properties. Research indicates that certain derivatives of this compound exhibit significant lipid-lowering effects in vivo. For example, compounds derived from N-(benzoylphenyl)-2-furamide have demonstrated the ability to reduce elevated plasma triglyceride and cholesterol levels in hyperlipidemic rat models induced by Triton WR-1339. Specifically, compounds 4b and 4c showed reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels significantly .
Key Findings:
- Compound 4b : Reduced triglycerides by 49% and increased HDL-C by 29%.
- Compound 4c : Reduced triglycerides by 43.6% and increased HDL-C by 34%.
These findings suggest that N-(benzoylphenyl)-2-furamides could be developed as lead compounds for treating dyslipidemia and associated cardiovascular diseases .
In Vivo Studies
- Study on Compound 3b : This study evaluated the antihyperlipidemic activity of N-(4-benzoylphenyl)-2-furamide derivatives in Wistar rats. The results indicated a significant reduction in plasma triglycerides and total cholesterol after administration at a dose of 15 mg/kg body weight, demonstrating its potential as an effective lipid-lowering agent .
- Comparative Analysis : Various derivatives were compared against standard antihyperlipidemic drugs like bezafibrate. The results consistently showed that certain furanamide derivatives not only matched but sometimes exceeded the efficacy of established treatments in lowering lipid profiles, indicating their potential for further development in clinical applications .
Potential for Future Research
Given the promising results observed in preliminary studies, further research is warranted to explore:
- Mechanistic Studies : Understanding the biochemical pathways through which N-(benzoylphenyl)-2-furamide exerts its lipid-lowering effects.
- Long-term Efficacy and Safety : Conducting chronic toxicity studies to assess the long-term safety profile of these compounds.
- Clinical Trials : Initiating clinical trials to evaluate the efficacy of these compounds in human subjects suffering from dyslipidemia or related cardiovascular conditions.
Mechanism of Action
The mechanism of action of N-(2-Benzoylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the furan ring can engage in aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoylphenyl)acetamide
- N-(2-Benzoylphenyl)oxalamate
- N1,N2-bis(2-Benzoylphenyl)oxalamide
Uniqueness
N-(2-Benzoylphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
N-(2-Benzoylphenyl)-2-furamide is a synthetic organic compound belonging to the class of carboxamides, characterized by its unique structural features which include a benzoylphenyl moiety linked to a furan ring. This compound has attracted significant attention in medicinal chemistry due to its promising biological activities, particularly its anti-hyperlipidemic properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carbonyl chloride with an appropriate aminobenzophenone. The general reaction can be summarized as follows:
This process yields a compound that exhibits unique interactions due to the presence of both the furan ring and the benzoyl group, allowing for potential applications in various biological contexts.
Anti-Hyperlipidemic Effects
This compound has been primarily studied for its anti-hyperlipidemic activity. Research indicates that derivatives of this compound can significantly lower lipid levels in hyperlipidemic animal models. Specifically, studies have shown that administration of this compound at doses around 15 mg/kg body weight resulted in substantial reductions in plasma triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels in Wistar rats. In contrast, high-density lipoprotein cholesterol (HDL-C) levels were increased by 29% to 34% depending on the specific derivative used .
Table 1: Effects on Lipid Profiles in Triton WR-1339-Induced Hyperlipidemic Rats
Compound | TG Reduction (%) | TC Reduction (%) | HDL Increase (%) |
---|---|---|---|
4b | 49% (p < 0.0001) | Significant | 29% (p < 0.01) |
4c | 43.6% (p < 0.001) | Significant | 34% (p < 0.01) |
These findings highlight the potential of this compound derivatives as therapeutic agents for managing dyslipidemia and associated cardiovascular diseases.
The mechanism underlying the lipid-lowering effects of this compound is thought to involve modulation of lipid metabolism pathways. The compound may interact with specific receptors or enzymes involved in lipid metabolism, leading to altered lipid profiles. The benzoyl group is believed to participate in hydrogen bonding and π-π interactions, while the furan ring contributes to aromatic stacking interactions, enhancing the compound's biological efficacy.
Other Biological Activities
Beyond its anti-hyperlipidemic properties, this compound has also been investigated for potential anticancer activities. Some studies have reported that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) and hepatocellular carcinoma (Bel-7402) . The structure-activity relationship (SAR) analysis indicates that modifications to the furan and benzoyl moieties can enhance anticancer activity, suggesting that further exploration could yield potent new drug candidates .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | Compound | IC50 (mM) |
---|---|---|
HL-60 | E15 | 0.14 |
Bel-7402 | E15 | 0.36 |
BGC-823 | E15 | 0.09 |
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13NO3/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21) |
InChI Key |
QFKNOCSHQDYDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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